Peucedanoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

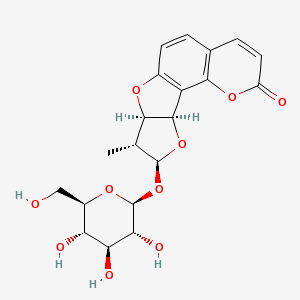

Molecular Formula |

C20H22O10 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(12R,13R,14S,16R)-13-methyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,11,15-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),5,8-tetraen-4-one |

InChI |

InChI=1S/C20H22O10/c1-7-16-18(12-9(26-16)4-2-8-3-5-11(22)28-17(8)12)29-19(7)30-20-15(25)14(24)13(23)10(6-21)27-20/h2-5,7,10,13-16,18-21,23-25H,6H2,1H3/t7-,10-,13-,14+,15-,16-,18-,19+,20+/m1/s1 |

InChI Key |

SHTWASFOJJUXIC-KTKFYOGDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C3=C(O2)C=CC4=C3OC(=O)C=C4)O[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1C2C(C3=C(O2)C=CC4=C3OC(=O)C=C4)OC1OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Peucedanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of Peucedanoside A, a putative novel coumarin glycoside. While direct literature on "this compound" is not available, this document synthesizes the established workflows and analytical techniques applied to analogous compounds isolated from the Peucedanum genus, such as peujaponiside and praerosides.[1][2][3] This guide serves as a robust framework for researchers engaged in the discovery and characterization of new natural products.

Isolation and Purification

The initial step in the structural elucidation of a natural product like this compound involves its isolation from the source organism, typically a plant from the Peucedanum genus. The general procedure is as follows:

-

Extraction: The dried and powdered plant material (e.g., roots) is extracted with a suitable solvent, commonly methanol or ethanol, under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The n-butanol extract, typically rich in glycosides, is subjected to multiple chromatographic steps for the purification of the target compound. These techniques may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to track the presence of the desired compound.

Spectroscopic Data Acquisition and Interpretation

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For a coumarin glycoside, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed.

| Parameter | Hypothetical Data for this compound | Interpretation |

| Ionization Mode | ESI-MS (Positive) | Provides the protonated molecular ion [M+H]+. |

| m/z | 557.1878 | Suggests a molecular formula of C25H32O14.[3] |

| Fragmentation Data | Key fragment ions observed | Provides information about the aglycone and sugar moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated solvents like DMSO-d6 or Methanol-d4.

¹H NMR Spectroscopy: Provides information about the number, chemical environment, and connectivity of protons.

¹³C NMR Spectroscopy: Provides information about the number and chemical environment of carbon atoms.

2D NMR Spectroscopy: A suite of experiments that reveal correlations between nuclei, enabling the assembly of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Table 1: ¹H NMR Data (500 MHz, DMSO-d6)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.25 | d | 9.6 |

| 4 | 7.87 | d | 9.6 |

| 5 | 7.48 | d | 8.8 |

| 6 | 6.78 | d | 8.8 |

| 3' | 4.02 | d | 4.4 |

| 4' | 5.35 | d | 4.4 |

| 1'' | 4.80 | d | 7.5 |

| 1''' | 5.10 | d | 2.0 |

Data modeled after known coumarin glycosides.[3]

Table 2: ¹³C NMR Data (125 MHz, DMSO-d6)

| Position | δC (ppm) |

| 2 | 160.5 |

| 3 | 112.8 |

| 4 | 145.2 |

| 4a | 112.0 |

| 5 | 128.5 |

| 6 | 115.0 |

| 7 | 161.0 |

| 8 | 98.0 |

| 8a | 155.8 |

| 2' | 76.5 |

| 3' | 70.2 |

| 4' | 78.9 |

| 1'' | 100.5 |

| 1''' | 109.2 |

Data modeled after known coumarin glycosides.[3]

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound would follow a logical progression of experiments and data analysis.

Caption: A flowchart illustrating the key steps in the structural determination of a novel natural product.

Experimental Protocols

General Experimental Procedures

Optical rotations are measured on a digital polarimeter. UV spectra are obtained on a UV-visible spectrophotometer. IR spectra are recorded on a Fourier transform infrared spectrometer using KBr pellets. NMR spectra are recorded on a Bruker Avance spectrometer. Chemical shifts are reported in δ (ppm) with the solvent residual peak as the internal standard. HRMS are measured on a time-of-flight mass spectrometer.

Extraction and Isolation Protocol

The air-dried and powdered roots of the source plant (e.g., 2 kg) are refluxed with 95% MeOH (3 x 10 L). The combined extracts are concentrated under reduced pressure to yield a crude extract. This extract is suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The n-BuOH soluble fraction is subjected to silica gel column chromatography eluting with a gradient of CHCl₃-MeOH to afford several fractions. Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography and preparative HPLC.

Acid Hydrolysis

A solution of the purified compound (e.g., 5 mg) in 1 M HCl (5 mL) is heated at 90°C for 2 hours. The reaction mixture is then neutralized and extracted with EtOAc. The aqueous layer is analyzed by TLC and HPLC in comparison with authentic sugar samples to identify the sugar moieties. The aglycone in the EtOAc layer is identified by comparison of its spectroscopic data with known compounds.

Hypothetical Signaling Pathway Investigation

Coumarins from Peucedanum species have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. The elucidation of a new structure like this compound would likely be followed by an investigation of its biological activity. A hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, which is central to inflammation.

Caption: A diagram showing the potential inhibitory effect of this compound on the NF-κB inflammatory pathway.

This technical guide provides a foundational understanding of the processes involved in the chemical structure elucidation of a novel coumarin glycoside, exemplified by the hypothetical this compound. The combination of meticulous isolation techniques and powerful spectroscopic methods is essential for revealing the intricate molecular architecture of natural products, paving the way for future drug discovery and development.

References

Peucedanoside A: A Technical Guide to its Natural Sources, Distribution, and Analysis

Introduction

Peucedanoside A is a naturally occurring angular-type pyranocoumarin glycoside that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, distribution within plant tissues, and the methodologies employed for its extraction, isolation, and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical aspects of this compound.

Natural Sources and Distribution

The primary documented natural source of this compound is the plant species Peucedanum praeruptorum Dunn, a member of the Apiaceae (or Umbelliferae) family.[1][2][3] This perennial herb is native to southern China and is cultivated in various provinces for its medicinal roots, which are used in traditional Chinese medicine.[2]

Distribution within Peucedanum praeruptorum

The following table summarizes the distribution of major coumarins in different parts of Peucedanum praeruptorum, which may serve as a proxy for the likely distribution pattern of this compound.

Table 1: Distribution of Major Coumarins in Peucedanum praeruptorum

| Plant Part | Major Coumarins Detected | Reference |

|---|---|---|

| Roots | Praeruptorin A, Praeruptorin B, Praeruptorin E, Peucedanin, and others | [3] |

| Stems | Lower concentrations of coumarins compared to roots | - |

| Leaves | Lower concentrations of coumarins compared to roots | - |

Note: Specific quantitative data for this compound in different plant parts is currently limited in published research.

Quantitative Analysis

While a validated HPLC method specifically for the quantification of this compound is not extensively detailed in the available literature, the general methodology for the analysis of coumarins in Peucedanum species using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is well-established.[4] The following table outlines a typical range of concentrations for major coumarins found in the roots of P. praeruptorum.

Table 2: Quantitative Data of Major Coumarins in the Roots of Peucedanum praeruptorum

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

|---|---|---|---|

| Praeruptorin A | 2.88 - 7.59 | HPLC-DAD | [4] |

| Praeruptorin B | 0.38 - 2.74 | HPLC-DAD | [4] |

| This compound | Data not available | - | - |

Experimental Protocols

Extraction of Coumarins from Peucedanum praeruptorum Roots

The following is a general protocol for the extraction of coumarins, including this compound, from the dried roots of P. praeruptorum.

Materials and Reagents:

-

Dried and powdered roots of Peucedanum praeruptorum

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of powdered root material (e.g., 10 g).

-

Add a suitable volume of 95% ethanol (e.g., 100 mL) to the powdered material.

-

Perform extraction using an ultrasonic bath for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[5]

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the dried extract in methanol for further analysis or purification.

High-Performance Liquid Chromatography (HPLC) for Coumarin Analysis

The following is a representative HPLC method for the qualitative and quantitative analysis of coumarins in Peucedanum extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a Diode Array Detector (DAD).[5]

-

Column: Hedera ODS analytical column (5 μm, 250 mm × 4.6 mm I.D.) or equivalent C18 column.[5]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might start with a low percentage of A, gradually increasing over time to elute compounds with different polarities.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.

-

Detection Wavelength: 322 nm (for pyranocoumarins).[5]

-

Injection Volume: 10 µL.

Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of coumarins in plant extracts.

Biosynthesis of this compound

This compound, as an angular-type pyranocoumarin, is biosynthesized via the phenylpropanoid pathway. The key precursor for the formation of the coumarin nucleus is umbelliferone.[6][7][8][9] The subsequent steps involve prenylation and cyclization to form the pyran ring, followed by glycosylation to yield this compound. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the general pathway is understood.

Biosynthetic Pathway of Angular-Type Pyranocoumarins

Caption: A simplified diagram of the biosynthetic pathway leading to this compound.

Conclusion

This compound is a significant pyranocoumarin glycoside primarily found in the roots of Peucedanum praeruptorum. While its presence is well-documented, there is a notable gap in the literature regarding its specific quantitative distribution in different plant tissues and a validated analytical method for its precise quantification. The provided experimental protocols for extraction and HPLC analysis of related coumarins offer a solid foundation for researchers to develop and validate methods for this compound. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis and to explore a wider range of plant species for its presence. This will undoubtedly contribute to a more comprehensive understanding of this promising natural product and its potential applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Peucedanoside A: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymes, and Regulatory Mechanisms

This technical guide provides a comprehensive overview of the biosynthesis of Peucedanoside A, a significant angular pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis, metabolic engineering, and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a glycoside of the angular pyranocoumarin, peucedanol. Pyranocoumarins are a class of plant secondary metabolites known for their diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel bioactive derivatives.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the Coumarin Core (Umbelliferone Biosynthesis): This stage follows the well-established phenylpropanoid pathway.

-

Formation of the Pyran Ring (Peucedanol Biosynthesis): This involves prenylation and subsequent cyclization reactions to form the characteristic pyran ring of the aglycone, peucedanol.

-

Glycosylation: The final step involves the attachment of a glucose moiety to the peucedanol backbone to yield this compound.

A detailed schematic of the proposed biosynthetic pathway is presented below.

Key Enzymes and Their Characterization

The biosynthesis of this compound is catalyzed by a series of enzymes, with prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYPs) playing pivotal roles in the formation of the pyranocoumarin skeleton.

Phenylpropanoid Pathway Enzymes

The initial steps are catalyzed by well-characterized enzymes of the general phenylpropanoid pathway:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A CYP enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): Catalyzes the ortho-hydroxylation of the coumaroyl moiety, a key step leading to the lactone ring formation of umbelliferone.

Prenyltransferases (PTs)

Prenyltransferases are responsible for the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone core, a critical step in the biosynthesis of angular pyranocoumarins. In Peucedanum praeruptorum, specific prenyltransferases (PpPTs) have been identified that catalyze the C-8 prenylation of umbelliferone to yield osthenol.

Cytochrome P450 Monooxygenases (CYPs)

Following prenylation, CYP enzymes catalyze the cyclization of the prenyl side chain to form the pyran ring. Specific CYPs from P. praeruptorum (PpCYPs) are responsible for the conversion of osthenol to (-)-columbianetin.

UDP-Glycosyltransferases (UGTs)

The final step in this compound biosynthesis is the glycosylation of the peucedanol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to a hydroxyl group of peucedanol.

Quantitative Data

While extensive quantitative data for every enzymatic step in the this compound pathway is not yet fully available in the literature, the following table summarizes known kinetic parameters for related enzymes involved in coumarin biosynthesis. This data can serve as a valuable reference for researchers in this field.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| CYP450 (CYP1A1) | 3-(3-Fluoro-4-acetoxyphenyl)coumarin | 15.6 | - | - | Homo sapiens (recombinant) | [1] |

| CYP450 (CYP1A2) | 3-(3-Methoxyphenyl)-6-methoxycoumarin | 0.27 | - | - | Homo sapiens (recombinant) | [1] |

| CYP450 (CYP1B1) | 3-(4-Acetoxyphenyl)-6-chlorocoumarin | 0.095 | - | - | Homo sapiens (recombinant) | [1] |

| UDP-Glycosyltransferase (MrSGT) | β-sitosterol | 90 | - | - | Micromonospora rhodorangea | [2][3] |

| UDP-Glycosyltransferase (MrSGT) | UDP-glucose | 280-330 | - | - | Micromonospora rhodorangea | [2][3] |

| Prenyltransferase (PvCPS) | IPP | 400 ± 40 (Ki) | - | - | Penicillium verruculosum | [4] |

Note: The provided kinetic data is for homologous enzymes or enzymes acting on similar substrates and should be considered as indicative. Further research is required to determine the precise kinetic parameters of the enzymes from Peucedanum praeruptorum involved in this compound biosynthesis.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the enzymes involved in the pathway.

General Protocol for Prenyltransferase (PT) Assay:

-

Enzyme Source: Heterologously express and purify the candidate PT enzyme from E. coli or other suitable systems.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DMAPP, and the acceptor substrate (e.g., umbelliferone).

-

Incubation: Initiate the reaction by adding the purified enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the reaction products by HPLC or LC-MS/MS.

General Protocol for Cytochrome P450 (CYP) Assay:

-

Enzyme Source: Use microsomes isolated from the plant tissue or a heterologous expression system co-expressing the CYP and a cytochrome P450 reductase.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate (e.g., osthenol), and an NADPH-regenerating system.

-

Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature.

-

Quenching and Extraction: Stop the reaction and extract the products with an appropriate organic solvent.

-

Analysis: Analyze the products by HPLC or LC-MS/MS.

Compound Analysis by HPLC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates.

Methodology:

-

Chromatography: Reverse-phase HPLC with a C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and acetonitrile or methanol.

-

Detection: Diode array detection (DAD) for UV-Vis spectra and tandem mass spectrometry (MS/MS) for structural confirmation and sensitive quantification.

-

Quantification: Use of authentic standards for calibration curves.

Gene Expression Analysis

Objective: To study the regulation of the biosynthetic pathway.

Methodology:

-

RNA Extraction: Isolate total RNA from different tissues of P. praeruptorum.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): Use gene-specific primers to quantify the expression levels of the biosynthetic genes (e.g., PAL, C4H, 4CL, PpPTs, PpCYPs, UGTs) relative to a reference gene.

Transcriptional Regulation

The biosynthesis of phenylpropanoids, including coumarins, is tightly regulated at the transcriptional level. Transcription factors, particularly from the MYB family, are known to play a crucial role in controlling the expression of biosynthetic genes.

In Peucedanum praeruptorum, several R2R3-MYB transcription factors have been identified that are likely involved in the regulation of coumarin biosynthesis. The expression of these PpMYB genes often correlates with the accumulation of coumarins in different plant tissues and developmental stages. Further research, such as yeast one-hybrid assays and ChIP-seq, is needed to elucidate the precise target genes of these transcription factors.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound. The identification of key enzymes, particularly prenyltransferases and CYP450s from Peucedanum praeruptorum, has provided a solid foundation for further research. However, several areas warrant further investigation:

-

Detailed Enzyme Kinetics: Comprehensive kinetic characterization of all enzymes in the pathway is essential for a complete understanding and for effective metabolic engineering.

-

Structural Biology: Elucidating the crystal structures of the key enzymes will provide insights into their catalytic mechanisms and substrate specificity.

-

Regulatory Network: A deeper understanding of the transcriptional and post-transcriptional regulation of the pathway will be crucial for manipulating the production of this compound.

-

Metabolic Engineering: The identified genes can be used to engineer microbial or plant-based systems for the sustainable and high-yield production of this compound and its derivatives.

This technical guide serves as a valuable resource for researchers embarking on studies related to the biosynthesis and bioengineering of this compound and other valuable pyranocoumarins. The continued exploration of this fascinating pathway holds great promise for advancements in medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanoside A, a prominent furanocoumarin glycoside isolated from the roots of Peucedanum praeruprorum Dunn, has garnered significant interest within the scientific community. This technical guide provides an in-depth literature review of this compound and related furanocoumarins, focusing on their biological activities, underlying mechanisms of action, and experimental methodologies. The information is curated to support researchers, scientists, and drug development professionals in their endeavors to explore the therapeutic potential of these natural compounds. Furanocoumarins, a class of secondary metabolites found in various plant families, are known for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Physicochemical Properties

While specific comprehensive data for this compound remains limited in publicly available literature, general physicochemical properties of furanocoumarins can be inferred. These compounds are typically crystalline solids with moderate solubility in organic solvents like methanol, ethanol, and DMSO. Their stability can be influenced by factors such as pH and exposure to light. Detailed characterization of this compound's solubility, melting point, and stability is crucial for formulation and drug development and represents a key area for future research.

Extraction and Isolation

The extraction and isolation of this compound and related furanocoumarins from their natural source, primarily the roots of Peucedanum praeruprorum, is a critical first step for research and development.

Experimental Protocol: Extraction and Isolation

A general methodology for the extraction and isolation of furanocoumarins from Peucedanum species involves the following steps:

-

Sample Preparation: The dried roots of Peucedanum praeruprorum are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or 70% ethanol under reflux. This process is often repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with furanocoumarins typically concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:

-

Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system of solvents like hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of compounds. A typical HPLC method for furanocoumarins would utilize a C18 column with a gradient mobile phase of water (often with a small percentage of formic acid) and acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector.

-

-

Structure Elucidation: The chemical structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities and Mechanisms of Action

Furanocoumarins, including by extension this compound, exhibit a range of biological activities. The primary areas of investigation include their anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including flavonoids which share structural similarities with furanocoumarins, are often mediated through the inhibition of key signaling pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Furanocoumarins may prevent the activation and nuclear translocation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: These compounds can also interfere with the phosphorylation of MAPKs (e.g., ERK, JNK, and p38), which are crucial for the production of inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Furanocoumarins have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathways

The anticancer effects of furanocoumarins may be mediated through the modulation of signaling pathways that regulate cell survival and proliferation, such as:

-

PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, which is often hyperactivated in cancer, can lead to decreased cell survival and proliferation.

-

Apoptosis Pathways: Furanocoumarins may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.

Caption: Proposed anticancer mechanism of this compound.

Neuroprotective Effects

Emerging evidence suggests that furanocoumarins may possess neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in various models of neurodegeneration.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves challenging neuronal cells (e.g., PC12 or SH-SY5Y cells) with a neurotoxin.

-

Cell Culture: Neuronal cells are cultured in an appropriate medium.

-

Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound).

-

Neurotoxin Challenge: A neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models) is added to induce cell death.

-

Incubation: The cells are incubated for a specified time.

-

Viability Assessment: Cell viability is measured using an assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for this compound in the readily accessible scientific literature. The following tables are presented as a template for the compilation of such data as it becomes available through further research.

Table 1: Anti-inflammatory Activity of this compound and Related Furanocoumarins

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | NO Inhibition | RAW 264.7 | Data not available | |

| Related Furanocoumarin 1 | Data | Data | Data | [Citation] |

| Related Furanocoumarin 2 | Data | Data | Data | [Citation] |

Table 2: Anticancer Activity of this compound and Related Furanocoumarins

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | MCF-7 | MTT | Data not available | |

| This compound | HeLa | MTT | Data not available | |

| This compound | HepG2 | MTT | Data not available | |

| Related Furanocoumarin 1 | Data | Data | Data | [Citation] |

Table 3: Neuroprotective Effects of this compound and Related Furanocoumarins

| Compound | Cell Line | Neurotoxin | Assay | EC50 (µM) | Reference |

| This compound | PC12 | 6-OHDA | MTT | Data not available | |

| This compound | SH-SY5Y | Amyloid-beta | LDH | Data not available | |

| Related Furanocoumarin 1 | Data | Data | Data | Data | [Citation] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H26O10 | |

| Molecular Weight | 442.43 g/mol | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| LogP | Data not available |

Table 5: Pharmacokinetic Parameters of this compound

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Bioavailability | Data not available | |||

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| Half-life (t1/2) | Data not available | |||

| Clearance (CL) | Data not available | |||

| Volume of Distribution (Vd) | Data not available |

Conclusion and Future Directions

This compound and related furanocoumarins represent a promising class of natural products with potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. While preliminary studies and the known activities of related compounds are encouraging, there is a clear need for further research to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and EC50 values of this compound in a variety of in vitro and in vivo models for its anti-inflammatory, anticancer, and neuroprotective effects.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Physicochemical and Pharmacokinetic Characterization: Thoroughly characterizing the physicochemical properties and pharmacokinetic profile of this compound to support its development as a potential therapeutic agent.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of human diseases.

This comprehensive technical guide serves as a foundation for these future investigations, providing the necessary background and methodological framework to advance our understanding of this compound and its potential role in modern medicine.

Peucedanoside A: A Technical Overview of A Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Dated: November 18, 2025

This technical guide provides a comprehensive overview of Peucedanoside A, a natural compound of interest for its potential therapeutic applications. This document outlines its core chemical properties, and while direct research on its biological activities is emerging, we present established experimental protocols relevant to the assessment of its potential anti-inflammatory effects.

Core Compound Identification

This compound is a glycoside that has been identified and isolated from various plant sources. Its fundamental chemical and structural information is crucial for researchers undertaking studies on this molecule.

| Property | Value | Source |

| CAS Number | 946122-87-8 | [1] |

| Molecular Formula | C20H22O10 | [1] |

| Molecular Weight | 422.38 g/mol | [1] |

Potential Biological Activity: Anti-Inflammatory Effects (Hypothesized)

While specific studies detailing the comprehensive biological activities of this compound are not yet widely published, related compounds from the Peucedanum genus have demonstrated anti-inflammatory properties. It is hypothesized that this compound may exert similar effects, potentially through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are critical regulators of the inflammatory response, and their inhibition is a key target for anti-inflammatory drug development.

Experimental Protocols for aAssessing Anti-Inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a series of well-established in vitro assays using macrophage cell lines, such as RAW 264.7, are recommended. Macrophages are key players in the inflammatory process, and their activation by stimuli like lipopolysaccharide (LPS) provides a robust model for studying anti-inflammatory agents.

Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a specified density (e.g., 1 x 10^5 cells/mL).[2][3]

-

Allow cells to adhere for a predetermined time (e.g., 4 to 24 hours).[2][3]

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before inducing an inflammatory response.

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.[2][4]

-

Incubate the cells for a further period (e.g., 24 hours) before downstream analysis.[2][3]

-

Assessment of Cytotoxicity

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

-

MTT Assay:

-

After the treatment period, remove the culture medium.

-

Add MTT solution (e.g., 1 mg/mL) to each well and incubate for 4 hours.[2]

-

Discard the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[2]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[2] Cell viability is calculated relative to untreated control cells.

-

Measurement of Nitric Oxide (NO) Production

Inhibition of nitric oxide, a key inflammatory mediator, is a common indicator of anti-inflammatory activity.

-

Griess Assay:

-

Collect the cell culture supernatant after the treatment period.

-

Mix an equal volume of the supernatant with Griess reagent.[5]

-

Measure the absorbance at a wavelength of approximately 540-570 nm.[3][5]

-

The nitrite concentration, a stable product of NO, is determined by comparing the absorbance to a sodium nitrite standard curve.[3]

-

Quantification of Pro-Inflammatory Cytokines

The effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, can be measured to assess its immunomodulatory activity.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

Logical Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound for anti-inflammatory properties.

Hypothesized Signaling Pathway Inhibition

Based on the mechanisms of action of other anti-inflammatory natural products, this compound may potentially inhibit the pro-inflammatory signaling cascade initiated by LPS. A simplified, hypothetical model of this inhibition is presented below. This model suggests that this compound could interfere with the activation of key transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory genes.

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. The experimental frameworks provided herein offer a foundational approach for such investigations.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immune activation of murine RAW264.7 macrophages by sonicated and alkalized paramylon from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-[Formula: see text]B/MAPK JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction and Purification of Peucedanoside A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield extraction and purification of Peucedanoside A from Peucedanum decursivum. The methodologies outlined herein are designed to achieve high purity and recovery of the target compound, facilitating further research and development.

Introduction

This compound, a bioactive coumarin primarily found in the roots of Peucedanum decursivum, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The efficient isolation of high-purity this compound is crucial for accurate pharmacological studies and potential drug development. This document outlines a comprehensive workflow for the extraction and purification of this compound, incorporating ultrasonic-assisted extraction (UAE), macroporous resin chromatography, and preparative high-performance liquid chromatography (preparative HPLC).

Extraction and Purification Workflow

The overall process for obtaining high-purity this compound involves a three-stage approach:

-

Ultrasonic-Assisted Extraction: Initial extraction of crude coumarins from the plant material.

-

Macroporous Resin Chromatography: Preliminary purification and enrichment of the target compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to achieve high-purity this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the extraction and purification process.

| Stage | Parameter | Value | Reference |

| Ultrasonic-Assisted Extraction | Total Coumarin Yield | 2.65% | [1] |

| Macroporous Resin Chromatography | Purity of Enriched Coumarins | >80% | Assumed based on similar compound purification |

| Preparative HPLC | Final Purity of this compound | >98% | [2] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Total Coumarins

This protocol is adapted from a method for the efficient extraction of total coumarins from Peucedanum decursivum[1].

Materials and Equipment:

-

Dried and powdered roots of Peucedanum decursivum

-

Deep Eutectic Solvent (DES): Choline chloride/1,4-butanediol (1:4 molar ratio)

-

Cellulase

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Enzyme Pretreatment:

-

Mix the powdered plant material with the DES at a liquid-to-solid ratio of 14:1 (mL/g).

-

Adjust the pH of the mixture to 5.0.

-

Add cellulase to a final concentration of 0.2% (w/w).

-

Incubate the mixture for a suitable duration to allow for enzymatic hydrolysis of the plant cell walls.

-

-

Ultrasonic Extraction:

-

Place the pretreated mixture in an ultrasonic bath.

-

Set the ultrasonic temperature to 60 °C.

-

Apply ultrasonic irradiation for 50 minutes.

-

-

Extraction and Concentration:

-

After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the extracted coumarins.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude coumarin extract.

-

Protocol 2: Macroporous Resin Chromatography for Enrichment

This protocol provides a general framework for the enrichment of coumarins from the crude extract. Optimization of resin type and elution conditions may be required.

Materials and Equipment:

-

Crude coumarin extract

-

Macroporous adsorption resin (e.g., D101, AB-8)

-

Glass chromatography column

-

Ethanol (various concentrations for elution)

-

Deionized water

Procedure:

-

Resin Preparation:

-

Pre-treat the macroporous resin by washing with ethanol and then equilibrating with deionized water until neutral.

-

Pack the resin into a glass chromatography column.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol).

-

Load the sample solution onto the prepared column at a controlled flow rate.

-

-

Washing:

-

Wash the column with deionized water to remove unbound impurities such as sugars and salts.

-

-

Elution:

-

Elute the adsorbed compounds with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions at each elution step.

-

-

Fraction Analysis:

-

Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

-

Protocol 3: Preparative HPLC for Final Purification

This protocol outlines the final purification step to obtain high-purity this compound.

Materials and Equipment:

-

Enriched this compound fraction from macroporous resin chromatography

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 column

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Sample Preparation:

-

Dissolve the enriched fraction in the mobile phase to be used for the preparative HPLC run.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: Preparative C18 column (dimensions to be selected based on sample load).

-

Mobile Phase: A gradient of methanol and water (e.g., starting with 40% methanol and increasing to 80% over 30 minutes). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Flow Rate: To be determined based on the column dimensions.

-

Detection: UV detection at a wavelength of 322 nm.

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the column.

-

Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

-

-

Purity Analysis and Final Product Preparation:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

If the purity is ≥98%, evaporate the solvent under reduced pressure to obtain the purified this compound.

-

If necessary, repeat the preparative HPLC step to achieve the desired purity.

-

Biological Activity and Signaling Pathways

This compound is reported to exhibit significant anti-inflammatory and neuroprotective activities. These effects are believed to be mediated through the modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound is thought to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4]. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

Neuroprotective Activity: Modulation of the MAPK Pathway

The neuroprotective effects of this compound are likely associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In response to neuronal stress, such as glutamate-induced excitotoxicity, various MAPK pathways, including ERK, JNK, and p38, can be activated[5]. While the transient activation of ERK is often associated with cell survival, sustained activation of JNK and p38 is linked to apoptotic cell death. This compound may confer neuroprotection by promoting the pro-survival ERK pathway while inhibiting the pro-apoptotic JNK and p38 pathways, thus preventing neuronal apoptosis.

Conclusion

The protocols and application notes presented in this document provide a comprehensive guide for the high-yield extraction and purification of this compound. The successful implementation of these methods will enable researchers to obtain high-purity material for in-depth pharmacological investigations and to further explore its therapeutic potential. The elucidated signaling pathways offer a foundation for understanding the molecular mechanisms underlying the biological activities of this compound.

References

- 1. Blockade of nitric oxide formation down-regulates cyclooxygenase-2 and decreases PGE2 biosynthesis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Isolation of Peucedanoside A from Peucedanum praeruptorum Dunn

Application Notes

This document provides a detailed protocol for the isolation of Peucedanoside A, a furanocoumarin glycoside, from the dried roots of Peucedanum praeruptorum Dunn. This protocol is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and the therapeutic potential of coumarins.

This compound is a constituent of Peucedanum praeruptorum Dunn, a plant used in traditional medicine.[1] Extracts from this plant have been reported to possess a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. While the bioactivity of the crude extracts and more abundant coumarins like praeruptorins A and B have been investigated, the specific biological roles of this compound are a subject of ongoing research. This protocol outlines a general and effective method for its extraction and purification, providing a basis for further pharmacological and mechanistic studies.

The isolation procedure involves a solid-liquid extraction followed by multi-step column chromatography to separate this compound from other phytochemicals present in the plant matrix. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried roots of Peucedanum praeruptorum Dunn.

-

Reagents:

-

Ethanol (95% and 80%)

-

Methanol

-

Ethyl acetate

-

n-Butanol

-

Dichloromethane

-

Hexane

-

Acetone

-

Silica gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

ODS (Octadecylsilane) C18 reverse-phase silica gel

-

Deionized water

-

Solvents for HPLC (acetonitrile, water), HPLC grade

-

Extraction of Crude Extract

-

Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum Dunn into a coarse powder.

-

Maceration/Reflux Extraction:

-

Soak the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours.

-

Alternatively, perform a reflux extraction with 80% ethanol at 60-70°C for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through cheesecloth and then filter paper to remove solid plant material.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether (or hexane) to remove nonpolar compounds, followed by dichloromethane (or chloroform), then ethyl acetate, and finally n-butanol.

-

Concentrate each fraction using a rotary evaporator to yield the respective solvent fractions. Based on the glycosidic nature of this compound, it is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

-

Chromatographic Purification of this compound

The purification of this compound from the enriched fraction (e.g., the ethyl acetate or n-butanol fraction) is a multi-step process involving different chromatographic techniques.

Step 1: Silica Gel Column Chromatography (Initial Separation)

-

Column Packing: Prepare a silica gel column (200-300 mesh) using a suitable solvent system as the mobile phase (e.g., a gradient of dichloromethane-methanol or ethyl acetate-methanol).

-

Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

-

Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Column Preparation: Swell the Sephadex LH-20 gel in methanol and pack it into a column.

-

Elution: Apply the semi-purified fraction containing this compound from the silica gel column onto the Sephadex LH-20 column and elute with methanol. This step helps in removing pigments and other high molecular weight impurities.

-

Fraction Collection: Collect fractions and monitor by TLC.

Step 3: ODS C18 Reverse-Phase Column Chromatography (Fine Purification)

-

Column Packing: Pack a column with ODS C18 reverse-phase silica gel and equilibrate with the initial mobile phase (e.g., a mixture of methanol and water).

-

Sample Loading: Dissolve the further purified fraction in the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of decreasing polarity (increasing methanol concentration in water). For instance, start with 30% methanol in water and gradually increase to 100% methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure this compound.

Step 4: Preparative HPLC (Final Purification)

-

For obtaining highly pure this compound, a final purification step using preparative HPLC with a C18 column may be necessary.

-

Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results.

Purity Assessment and Structural Elucidation

-

Purity Assessment: The purity of the isolated this compound should be determined by analytical HPLC-UV.

-

Structural Elucidation: The chemical structure of the isolated compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS), and by comparing the data with published values.

Data Presentation

Table 1: Summary of Chromatographic Steps for this compound Isolation

| Chromatographic Step | Stationary Phase | Mobile Phase (Example Gradient) | Purpose |

| Initial Separation | Silica Gel (200-300 mesh) | Dichloromethane:Methanol (100:0 to 80:20) | Initial fractionation of the crude extract. |

| Size Exclusion | Sephadex LH-20 | 100% Methanol | Removal of pigments and high molecular weight impurities. |

| Fine Purification | ODS C18 | Methanol:Water (30:70 to 100:0) | Separation of closely related compounds. |

| Final Purification | Preparative HPLC (C18) | Acetonitrile:Water (Gradient optimized based on analytical HPLC) | To achieve high purity of this compound. |

Note: The mobile phase compositions are examples and should be optimized based on TLC and analytical HPLC monitoring.

Visualizations

Experimental Workflow

References

Peucedanoside A: A Promising Regulator of Osteoclastogenesis for Bone Health Research

Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Peucedanoside A, a natural compound, has demonstrated significant potential in the field of bone metabolism research. In vitro studies have elucidated its role as a potent inhibitor of osteoclast differentiation, a critical process in bone resorption. These findings suggest that this compound could be a valuable tool for investigating novel therapeutic strategies for bone-related disorders characterized by excessive bone loss, such as osteoporosis. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, focusing on its anti-osteoclastogenic properties.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the differentiation of RAW264.7 macrophage cells into mature osteoclasts, a process induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The underlying mechanism of this inhibition involves the modulation of key signaling pathways crucial for osteoclastogenesis.

Specifically, this compound treatment has been observed to suppress the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibitory action leads to a significant downregulation in the expression of critical transcription factors, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). The reduced expression of these master regulators of osteoclast differentiation subsequently leads to a decrease in the expression of osteoclast-specific marker genes, including Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K (Ctsk), and Dendritic Cell-Specific Transmembrane Protein (DC-STAMP).

Quantitative Data Summary

The inhibitory effects of this compound on osteoclast differentiation and associated gene expression are summarized in the tables below.

Table 1: Effect of this compound on the Formation of TRAP-Positive Multinucleated Cells

| Treatment | Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) |

| Control | - | 5 ± 2 |

| RANKL | 100 ng/mL | 115 ± 8 |

| RANKL + this compound | 1 | 98 ± 7 |

| RANKL + this compound | 5 | 65 ± 5* |

| RANKL + this compound | 10 | 32 ± 4** |

*p < 0.05, **p < 0.01 compared to RANKL treatment alone. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the mRNA Expression of Osteoclast-Related Genes

| Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) |

| c-Fos | RANKL | - | 1.00 |

| RANKL + this compound | 10 | 0.45 ± 0.05 | |

| NFATc1 | RANKL | - | 1.00 |

| RANKL + this compound | 10 | 0.38 ± 0.04 | |

| TRAP | RANKL | - | 1.00 |

| RANKL + this compound | 10 | 0.52 ± 0.06 | |

| Ctsk | RANKL | - | 1.00 |

| RANKL + this compound | 10 | 0.41 ± 0.05 | |

| DC-STAMP | RANKL | - | 1.00 |

| RANKL + this compound | 10 | 0.35 ± 0.04** |

**p < 0.01 compared to RANKL treatment alone. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Osteoclast Differentiation

Cell Line: RAW264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

To induce osteoclast differentiation, replace the medium with fresh culture medium containing 100 ng/mL of RANKL.

-

For experimental groups, add this compound at desired concentrations (e.g., 1, 5, 10 µM) along with RANKL.

-

Culture the cells for 5-7 days, replacing the medium every 2 days.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

Purpose: To identify and quantify mature osteoclasts.

Protocol:

-

After the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the cells for TRAP activity using a commercially available TRAP staining kit according to the manufacturer's instructions.

-

After staining, count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.

Cell Viability Assay (MTT Assay)

Purpose: To assess the cytotoxicity of this compound.

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Purpose: To analyze the protein expression levels of signaling molecules.

Protocol:

-

Pre-treat RAW264.7 cells with this compound for 2 hours.

-

Stimulate the cells with RANKL (100 ng/mL) for the indicated times (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, c-Fos, NFATc1, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

Caption: Experimental workflow for studying this compound's effects.

Using Peucedanoside A as a standard for phytochemical analysis

Application Notes: Peucedanoside A for Phytochemical Analysis

Introduction

This compound is a glycoside that can be isolated from the roots of plants such as Peucedanum praeruptorum Dunn.[1] As a distinct phytochemical, it serves as an essential standard for the quality control and standardization of herbal extracts and derivative products. Its precise quantification is crucial for ensuring the consistency, efficacy, and safety of botanical preparations used in research and drug development. These application notes provide detailed protocols for utilizing this compound as a reference standard in various phytochemical analyses.

Applications

-

Quality Control of Raw Materials: Used to quantify the this compound content in raw herbal materials, ensuring they meet specified quality standards.

-

Standardization of Herbal Extracts: Enables the preparation of standardized extracts with a consistent and verifiable concentration of the active marker compound.

-

Pharmacological Research: Serves as a reference standard in studies investigating the biological activities of this compound, such as its anti-inflammatory, antioxidant, or cytotoxic effects.[2][3]

-

Stability Testing: Used to assess the degradation of this compound in herbal products over time, helping to establish appropriate shelf-life and storage conditions.

Physicochemical Properties of this compound

A precise understanding of the standard's properties is fundamental for its correct use in any analytical procedure.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₁₀ | [1] |

| Molecular Weight | 422.38 g/mol | [1] |

| CAS Number | 946122-87-8 | [1] |

| Class | Glycoside / Coumarin | [1] |

| Appearance | Typically a white or off-white solid | |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Experimental Protocols

Protocol 2.1: Preliminary Phytochemical Screening

This protocol outlines a qualitative method to screen for the presence of glycosides in plant extracts, using this compound as a positive control.

Objective: To qualitatively detect the presence of glycosides in an unknown plant extract.

Materials:

-

Plant extract (e.g., methanolic or ethanolic extract)

-

This compound standard (1 mg/mL in methanol)

-

Sodium hydroxide (NaOH) solution, aqueous

-

Test tubes

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve a small amount of the dried plant extract in 1 mL of ethanol or methanol.

-

Positive Control: In a separate test tube, place 1 mL of the this compound standard solution.

-

Negative Control: In a third test tube, place 1 mL of the solvent (ethanol or methanol).

-

Test Reaction: Add a few drops of aqueous NaOH solution to each test tube.

-

Observation: Gently agitate the tubes and observe any color change. A yellow coloration indicates the potential presence of glycosides.[4] Compare the color intensity of the sample to the positive control.

Protocol 2.2: Quantification of this compound by HPLC-PDA

This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector for the accurate quantification of this compound.

Objective: To separate and quantify this compound in a plant extract.

Workflow Diagram:

Caption: Workflow for quantifying this compound using HPLC-PDA.

Materials and Equipment:

-

HPLC system with PDA detector

-

Analytical balance

-

Volumetric flasks

-

Syringes and 0.45 µm syringe filters

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

-

This compound reference standard

-

HPLC-grade methanol and water

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh 1.0 g of dried, powdered plant material.

-

Extract the powder with 50 mL of methanol using sonication for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent to dryness and redissolve a known amount (e.g., 10 mg) of the dried extract in 1 mL of methanol.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution using (A) Water with 0.05% Formic Acid and (B) Methanol.[5]

-

0-20 min: 30-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 10 µL[5]

-

Column Temperature: 28 ± 2 °C[5]

-

PDA Detection: Scan from 200-400 nm; quantify at the maximum absorption wavelength (λmax) for this compound.

-

-

Analysis and Quantification:

-

Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Data Presentation and Validation

Quantitative data from HPLC analysis should be rigorously validated. The table below summarizes key validation parameters based on typical performance for such methods.[5]

| Validation Parameter | Specification | Example Value |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.45 µg/mL |

| Intra-day Precision (RSD%) | < 2% | 1.2% |

| Inter-day Precision (RSD%) | < 3% | 2.1% |

| Recovery (%) | 95 - 105% | 98.7% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

Potential Biological Activity and Signaling Pathways

While specific pathways for this compound require further investigation, many bioactive glycosides exert their effects by modulating key cellular signaling pathways.[7] For instance, related natural compounds have been shown to influence pathways like PI3K/Akt or MAPK, which are involved in inflammation, cell proliferation, and apoptosis.[8]

Generalized Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang [mdpi.com]

- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Peucedanoside A Derivatives and Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Peucedanoside A derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a coumarin glycoside isolated from the roots of Peucedanum praeruptorum Dunn, serves as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[1][2][3]

Introduction to this compound

This compound is a natural product belonging to the phenylpropanoid and coumarin classes of compounds.[1] Its structure features a coumarin core linked to a glycosidic moiety. While the parent compound has been isolated and identified, the systematic exploration of its derivatives for enhanced biological activity remains an area of active research. This guide outlines a strategic approach to synthesize a library of this compound analogs and to conduct SAR studies to identify key structural features responsible for their biological effects.

Section 1: Synthesis of this compound Derivatives